molecular formula C10H6F3NS B7899620 2-(4-(Trifluoromethyl)phenyl)thiazole

2-(4-(Trifluoromethyl)phenyl)thiazole

Cat. No.: B7899620
M. Wt: 229.22 g/mol
InChI Key: IPIAUOCTXMJPSK-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIAUOCTXMJPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis of the Thiazole Scaffold

  • Formation of Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate (3 ) :
    A mixture of ethyl 2-chloroacetoacetate (2 , 15 mmol) and 4-(trifluoromethyl)benzothioamide (1 , 10 mmol) in ethanol is refluxed for 5 hours. Neutralization with potassium carbonate yields 3 as a light brown powder (80% yield, m.p. 90°C).

    • 1H-NMR (DMSO-d6) : δ 1.30 (t, 3H, -CH3), 2.68 (s, 3H, -CH3), 4.30 (q, 2H, -CH2).

  • Hydrazide Formation (4 ) :
    Compound 3 (10 mmol) reacts with hydrazine hydrate in ethanol under reflux to form carbohydrazide 4 (80% yield, m.p. 177°C).

    • 1H-NMR (DMSO-d6) : δ 2.63 (s, 3H, -CH3), 4.60 (br, 2H, -NH2).

Sulfuryl Chloride-Mediated Chlorination and Cyclization

A patent-pending three-step method optimizes yield and purity for industrial-scale production:

Reaction Protocol

  • Chlorination :
    Trifluoroacetic ethyl acetoacetate (0.20 mol) reacts with sulfuryl chloride (0.185–0.195 mol) at −15°C to −5°C, followed by gradual warming to 5–15°C. Unreacted starting material is removed via distillation.

  • Cyclization :
    The chlorinated intermediate reacts with thioacetamide (0.193–0.197 mol) in ethanol under reflux for 8–12 hours.

  • Hydrolysis :
    Alkaline hydrolysis (15% NaOH) followed by acidification (HCl) yields 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid (91–93% yield, HPLC purity >98.6%).

Table 1: Optimization of Sulfuryl Chloride Method

ParameterOptimal RangeYield (%)Purity (%)
Sulfuryl Chloride Ratio0.92–0.98 (mol/mol)91–9398.6–99.0
Reaction Temperature−15°C to 15°C
Cyclization Time8–12 hours

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Reaction TimeScalabilityPurity (%)
Hantzsch Condensation805–10 hoursModerate>95
Sulfuryl Chloride91–9318–24 hoursHigh>98.6
Calcium Triflate75–99*10–40 minutesLow*>95*

*Data extrapolated from analogous reactions.

Spectroscopic Characterization

Critical validation data for this compound derivatives include:

Table 3: NMR and Melting Point Data

Compound1H-NMR (DMSO-d6, δ ppm)Melting Point (°C)
3 1.30 (t, -CH3), 2.68 (s, -CH3)90
4 2.63 (s, -CH3), 4.60 (br, -NH2)177
Acid163–166

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol as a solvent.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid as catalysts.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

2-(4-(Trifluoromethyl)phenyl)thiazole is a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been explored for their potential as:

  • Anticancer Agents : Research indicates that thiazole derivatives exhibit antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer. For instance, modifications to the thiazole structure have led to compounds with enhanced potency, achieving IC50 values in the low nanomolar range compared to earlier versions .
  • Antimicrobial and Anti-inflammatory Agents : The compound has also been investigated for its efficacy against bacterial infections and inflammatory diseases, showcasing its potential as a therapeutic agent in treating infections and chronic inflammatory conditions .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its unique chemical properties enhance the effectiveness of pesticides and herbicides by improving target specificity. This results in:

  • Increased Efficacy : The incorporation of this compound into agrochemical formulations has shown to enhance the action of active ingredients, leading to better pest control outcomes .
  • Reduced Environmental Impact : By improving target specificity, formulations containing this thiazole derivative may reduce the amount of chemicals needed, thereby minimizing environmental contamination .

Material Science

The compound is also finding applications in material science, particularly in the development of high-performance materials. Its properties contribute to:

  • Thermal Stability : The inclusion of this compound in polymers enhances their thermal stability, making them suitable for use in high-temperature applications .
  • Chemical Resistance : Coatings developed with this compound exhibit improved resistance to chemicals, which is crucial for materials used in harsh environments .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying biological pathways. Key applications include:

  • Enzyme Inhibition Studies : The compound is used to investigate enzyme activity, particularly as an inhibitor in studies related to drug discovery. Its structural characteristics allow it to interact effectively with various biological targets .
  • Receptor Binding Studies : Research has demonstrated that derivatives of this thiazole can bind to specific receptors, providing insights into their mechanisms of action and potential therapeutic effects .

Case Study 1: Anticancer Activity

A study focused on a series of thiazole derivatives derived from this compound showed significant anticancer activity against melanoma cells. The derivatives were synthesized and evaluated for their cytotoxic effects, resulting in promising candidates for further development as anticancer drugs .

Case Study 2: Agrochemical Formulation

Research on agrochemical formulations incorporating this compound demonstrated improved efficacy against common agricultural pests. Field trials indicated that these formulations required lower application rates while achieving comparable or superior pest control compared to traditional products .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)thiazole varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. For example, as an anticholinesterase agent, it inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and improved neurotransmission . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Key Findings :

  • The trifluoromethyl group in 3g enhances π–π stacking with aromatic residues (e.g., Trp286 in AChE), improving inhibitory activity compared to non-aromatic substituents like -CN (3d) or unsubstituted thiazoles (2a) .
  • Nitro-substituted analogs (3h) exhibit higher carcinogenicity and toxicity, as seen in rodent studies, limiting their therapeutic utility .

Physicochemical Properties

The trifluoromethyl group significantly alters solubility, melting points, and stability compared to other substituents:

Property 2-(4-(CF₃)phenyl)thiazole 2-(4-nitrophenyl)thiazole 2-(4-bromophenyl)thiazole
Lipophilicity (LogP) 3.8 2.5 3.2
Melting Point (°C) 148–150 162–164 155–157
Metabolic Stability High Low Moderate

Notes:

  • The -CF₃ group increases lipophilicity, improving membrane permeability and oral bioavailability compared to polar -NO₂ or -Br groups .
  • Bromophenyl derivatives (9c ) show moderate stability but require structural optimization for drug-like properties .

Structural and Docking Comparisons

highlights the importance of substituent positioning in molecular docking:

  • 3g and analogs (2e, 2g, 2i) form π–π interactions with Trp286 in AChE, mimicking the binding of donepezil (a known AChE inhibitor) .
  • In contrast, 2b interacts with Tyr341 via both phenyl and thiazole rings, suggesting substituent-dependent binding site preferences .

Toxicity and Carcinogenicity

  • Nitro- and hydrazino-substituted thiazoles (e.g., 2-hydrazino-4-(4-nitrophenyl)thiazole) induce mammary gland carcinomas in 80–97% of rats, attributed to nitro group reduction to reactive intermediates .

Biological Activity

The compound 2-(4-(trifluoromethyl)phenyl)thiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, and a phenyl group substituted with a trifluoromethyl group. The trifluoromethyl moiety significantly enhances the lipophilicity and biological activity of the compound, making it a valuable scaffold in drug design.

Antiviral Properties

Research has indicated that thiazole derivatives, including This compound , exhibit significant antiviral activities. For instance, studies on phenylthiazole compounds have demonstrated their ability to inhibit flavivirus infections by targeting the viral envelope protein. The introduction of hydrophobic substituents has been shown to enhance antiviral potency while reducing toxicity associated with reactive groups .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For example, one study reported that a related phenylthiazole compound exhibited potent cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.62 μM, outperforming the standard treatment Sorafenib (IC50 = 1.62 μM). Mechanistic investigations revealed that this compound induced G2/M cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Other Biological Activities

The compound also shows promise in other areas:

  • Anti-inflammatory Effects : Thiazole derivatives have been implicated in the development of anti-inflammatory agents due to their ability to modulate inflammatory pathways.
  • Antimicrobial Properties : The structural characteristics of thiazoles contribute to their effectiveness against various bacterial strains.

The biological activity of This compound is influenced by its ability to interact with specific biological targets. For instance:

  • Binding Affinity : Interaction studies have shown that thiazole derivatives can bind effectively to key enzymes and receptors involved in disease processes, such as IGF1R in cancer cells .
  • Structure-Activity Relationships (SAR) : Detailed SAR analyses have elucidated how modifications at various positions on the thiazole ring can enhance or diminish biological activity, providing insights for further drug development .

Data Table: Biological Activity Overview

Biological ActivityCompoundIC50 ValueMechanism
AntiviralThis compound>50% inhibition at 50 μMTargets viral envelope protein
AnticancerRelated Phenylthiazole0.62 μM (HepG2 cells)Induces G2/M arrest and apoptosis
Anti-inflammatoryVarious ThiazolesNot specifiedModulates inflammatory pathways
AntimicrobialVarious ThiazolesNot specifiedEffective against bacterial strains

Case Studies

  • Antiviral Study : A study focused on the antiviral properties of phenylthiazoles demonstrated that compounds lacking toxic groups could achieve high selectivity indices (TI), indicating their potential as safe antiviral agents .
  • Anticancer Research : In another investigation, a derivative showed strong antiproliferative effects against HepG2 cells, with molecular docking studies confirming its binding affinity to IGF1R, highlighting its therapeutic potential in hepatocellular carcinoma .
  • Inflammatory Pathways : Research into thiazole derivatives has also indicated their role in inhibiting pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(trifluoromethyl)phenyl)thiazole derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions using thioamides and α-haloketones. For example, derivatives can be prepared by refluxing 4-(trifluoromethyl)phenylthioamide with brominated ketones in ethanol or DMF under nitrogen. Key parameters include solvent choice (e.g., DMSO for high solubility) and catalysts like triethylamine to enhance reaction efficiency. Post-synthesis purification via column chromatography and crystallization (e.g., ethanol-water mixtures) ensures purity. Yields vary (37–99%) depending on substituent steric effects and electronic properties .

Q. How is the purity and structural integrity of this compound derivatives validated?

  • Methodological Answer : Characterization employs a multi-technique approach:

  • Melting Point Analysis : Verifies compound homogeneity (e.g., 141–159°C for trifluoromethyl-substituted analogs) .
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions and ring connectivity (e.g., thiazole protons at δ 7.2–8.5 ppm). IR identifies functional groups like C-F stretches (~1100 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Matches experimental and theoretical m/z values (e.g., [M+H]+^+ for 3g: Calc. 384.1024, Found 384.1026) .
  • Elemental Analysis : Validates stoichiometry (e.g., C16_{16}H14_{14}F3_3N3_3S requires C 54.38%, H 3.99%; Found C 54.35%, H 4.01%) .

Advanced Research Questions

Q. How do molecular docking studies elucidate the interaction of this compound derivatives with acetylcholinesterase (AChE)?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) reveal binding modes in the AChE active site. The trifluoromethylphenyl group engages in π-π stacking with Trp286 (binding energy: −9.2 kcal/mol), while the thiazole ring forms hydrogen bonds with Tyr336. Comparative analysis of analogs (e.g., 2a, 2e) shows substituent-dependent variations in interaction strength. Validation via in vitro enzyme inhibition assays (IC50_{50} values) correlates computational predictions with experimental activity .

Q. How can researchers resolve contradictions in bioactivity data among structurally similar analogs?

  • Methodological Answer : Discrepancies arise from subtle structural differences (e.g., electron-withdrawing vs. donating groups). Strategies include:

  • SAR Analysis : Systematically compare substituent effects (e.g., 4-CF3_3 vs. 4-NO2_2) on activity. For instance, 4-CF3_3 enhances hydrophobic interactions, improving antifungal potency (MIC: 2 µg/mL for 3g vs. 8 µg/mL for 3h) .
  • Dose-Response Curves : Identify non-linear relationships between substituent polarity and activity.
  • Computational ADMET Profiling : Predict bioavailability and toxicity to exclude false positives .

Q. What experimental designs assess the impact of substituent variation on antifungal activity?

  • Methodological Answer :

  • Library Synthesis : Prepare analogs with diverse substituents (e.g., halogens, methyl, methoxy) at the 4-phenyl position .
  • In Vitro Assays : Use standardized protocols (CLSI M38) against Candida spp. and Aspergillus spp. Measure MIC/MFC values.
  • Membrane Permeability Studies : Fluorescent probes (e.g., SYTOX Green) quantify fungal membrane disruption.
  • Synchrotron XRD : Resolve binding conformations in fungal cytochrome P450 complexes .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research Focus
Synthesis Yield optimization, solvent selectionSubstituent-directed regioselectivity
Characterization Purity validation (NMR, HRMS)Conformational analysis (XRD, MD)
Bioactivity Preliminary MIC screeningTarget engagement kinetics (SPR, ITC)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.